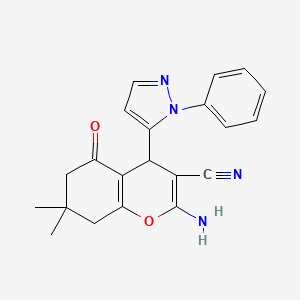![molecular formula C20H24Cl2N4O2S B10921442 5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10921442.png)
5-{5-[(2,4-dichlorophenoxy)methyl]furan-2-yl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a combination of dichlorophenoxy, furan, diethylamino, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the dichlorophenoxy methyl intermediate: This step involves the reaction of 2,4-dichlorophenol with formaldehyde to form the dichlorophenoxy methyl group.
Furan ring formation: The dichlorophenoxy methyl intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.
Triazole ring formation: The furan intermediate is further reacted with hydrazine and other reagents to form the triazole ring.
Introduction of the diethylamino propyl group: The final step involves the reaction of the triazole intermediate with diethylamine to introduce the diethylamino propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the dichlorophenoxy group, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the triazole ring and dichlorophenoxy group.
Substitution: Substituted derivatives at the diethylamino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with hydrophobic pockets in proteins, while the triazole ring can form hydrogen bonds with amino acid residues. The diethylamino group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-2H-TETRAAZOLE
- 2-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FUROYL}-N-[3-(DIETHYLAMINO)PROPYL]HYDRAZINECARBOTHIOAMIDE
- 5-[(2,4-DICHLOROPHENOXY)METHYL]-4-(4-METHOXYPHENYL)-2-(1-PIPERIDINYLMETHYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
Uniqueness
The uniqueness of 5-{5-[(2,4-DICHLOROPHENOXY)METHYL]-2-FURYL}-4-[3-(DIETHYLAMINO)PROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the dichlorophenoxy and triazole groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C20H24Cl2N4O2S |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
3-[5-[(2,4-dichlorophenoxy)methyl]furan-2-yl]-4-[3-(diethylamino)propyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H24Cl2N4O2S/c1-3-25(4-2)10-5-11-26-19(23-24-20(26)29)18-9-7-15(28-18)13-27-17-8-6-14(21)12-16(17)22/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,24,29) |
InChI Key |
LKUHUHXLJCGCBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921360.png)
![5-[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10921362.png)
![6-cyclopropyl-3-(4-methoxyphenyl)-N-[4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921369.png)
![6-cyclopropyl-1,3-dimethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921373.png)
![1-butyl-6-(5-chlorothiophen-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921376.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10921392.png)
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1-(4-methoxybenzyl)-1H-pyrazole](/img/structure/B10921394.png)
![1-benzyl-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10921402.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921408.png)
![2,6-dibromo-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B10921409.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(3-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10921419.png)
![1-benzyl-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921431.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10921437.png)
